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molecular formula C15H24INOS B8395517 N-(1-(4-iodophenyl)-3-methylbutyl)-2-methylpropane-2-sulfinamide

N-(1-(4-iodophenyl)-3-methylbutyl)-2-methylpropane-2-sulfinamide

Cat. No. B8395517
M. Wt: 393.3 g/mol
InChI Key: MBSXSUNLZWMHFT-UHFFFAOYSA-N
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Patent
US08933104B2

Procedure details

N-(1-(4-iodophenyl)-3-methylbutyl)-2-methylpropane-2-sulfinamide (1.36 g, 3.45 mmol) was dissolved in methanol (17.2 mL). 4M HCl in dioxane (4.31 mL, 17.2 mmol) was added and the reaction was stirred at room temperature for 1 hour. The reaction was concentrated and the resulting solid was triturated with ether and dried under vacuum to provide 1-(4-iodophenyl)-3-methylbutan-1-amine hydrochloride (1.1 g, 100%) as a white solid. 1H NMR (400 MHz, CD3OD, δ): 7.80-7.84 (m, 2H), 7.20-7.24 (m, 2H), 4.25-4.31 (m, 1H), 1.83-1.92 (m, 1H), 1.71-1.79 (m, 1H), 1.34-1.42 (m, 1H), 0.92 (dd, J=12.19, 6.54 Hz, 6H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.31 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:13]S(C(C)(C)C)=O)[CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1.[ClH:20].O1CCOCC1>CO>[ClH:20].[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([NH2:13])[CH2:9][CH:10]([CH3:11])[CH3:12])=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(CC(C)C)NS(=O)C(C)(C)C
Name
Quantity
17.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.31 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.IC1=CC=C(C=C1)C(CC(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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